molecular formula C22H26N2O4S B14949382 Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

Cat. No.: B14949382
M. Wt: 414.5 g/mol
InChI Key: PUMMCZHHRWLDCL-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(4-methylbenzamido)-5-(piperidine-1-carbonyl)thiophene-3-carboxylate is a multifunctional thiophene derivative featuring a substituted aromatic core with ester, amide, and carbonyl-piperidine groups. Its structure (Fig. 1) includes:

  • Ethyl carboxylate at position 3, enhancing solubility and serving as a synthetic handle.
  • Piperidine-1-carbonyl at position 5, a moiety commonly associated with improved bioavailability and receptor binding in medicinal chemistry.

Thiophene derivatives are widely studied for their pharmacological applications, including kinase inhibition and antimicrobial activity. However, the specific biological profile of this compound remains underexplored in the provided evidence.

Properties

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-(piperidine-1-carbonyl)thiophene-3-carboxylate

InChI

InChI=1S/C22H26N2O4S/c1-4-28-22(27)17-15(3)18(21(26)24-12-6-5-7-13-24)29-20(17)23-19(25)16-10-8-14(2)9-11-16/h8-11H,4-7,12-13H2,1-3H3,(H,23,25)

InChI Key

PUMMCZHHRWLDCL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Key structural analogs are summarized in Table 1, with substituent positions and functional groups compared.

Table 1: Structural Comparison of Thiophene Carboxylate Derivatives

Compound Name Substituents (Position) Functional Groups Synthesis Method Key Properties/Applications
Target Compound 2-(4-Methylbenzamido), 4-methyl, 5-(piperidine-1-carbonyl), 3-carboxylate Amide, ester, piperidine-carbonyl Not explicitly described in evidence Unknown (structural focus)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) 2-amino, tetrahydrobenzo ring fused Amino, ester One-pot synthesis via literature procedures Intermediate for fused heterocycles
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (2k) 2-amino, cyclopenta ring fused Amino, ester Cyclocondensation reactions Precursor for carbonitrile derivatives
Ethyl-4-methyl-5-acetyl-2-(methylthiocarbonothioylamino)thiophene-3-carboxylate 2-(methylthiocarbonothioylamino), 4-methyl, 5-acetyl Thiourea, acetyl, ester Mannich base synthesis Antimicrobial potential (implied)
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-acetamido, 3-methyl, 2,4-dicarboxylate Amide, dual ester Esterification and acetylation Crystallographically characterized
Key Observations:

Substituent Diversity: The target compound uniquely combines piperidine-carbonyl and 4-methylbenzamido groups, distinguishing it from simpler amino- or acetyl-substituted analogs .

Synthetic Routes : While analogs like 2d and 2k are synthesized via one-pot cyclocondensation , the target compound’s synthesis likely requires sequential amidation and carbonyl coupling steps, though specifics are absent in the evidence.

Functional Group Impact: The piperidine-carbonyl group may enhance lipophilicity and membrane permeability compared to acetyl or amino substituents .

Crystallographic and Conformational Analysis

  • Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () was crystallographically characterized, revealing a planar thiophene ring with minor deviations due to acetamido and ester groups .
  • The target compound’s piperidine-1-carbonyl substituent likely induces non-planar puckering, as described by Cremer and Pople’s ring puckering coordinates . Such conformational changes could influence intermolecular interactions in solid-state or biological environments.

Pharmacological Implications (Inferred)

  • Amino-thiophene carboxylates (e.g., 2d, 2k) are intermediates for bioactive fused heterocycles, including antimicrobial agents .
  • Methylthiocarbonothioylamino derivatives () exhibit antimicrobial activity, implying that the target compound’s amide and piperidine groups may modulate similar pathways .

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